

Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dichloro-5-(methylsulfanyl)pyrimidine
Cat. No.:	B1295554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring two reactive chlorine atoms and a methylsulfanyl group, makes it a versatile building block for the synthesis of more complex molecules. Pyrimidine scaffolds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds, including antiviral, antifungal, and anticancer agents.^{[1][2]} This technical guide provides a summary of the available information on **2,4-Dichloro-5-(methylsulfanyl)pyrimidine**, including its chemical properties, a plausible synthetic approach, and its potential role in drug development.

Chemical and Physical Properties

Quantitative data for **2,4-Dichloro-5-(methylsulfanyl)pyrimidine** is summarized in the table below. It is important to note that while basic properties are available, detailed experimental data such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data pertains to the similar but distinct compound, 2,4-dichloro-5-methylpyrimidine, and care must be taken to avoid confusion.

Property	Value	Reference(s)
Molecular Weight	195.07 g/mol	[3]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ S	[3]
CAS Number	7401-98-1	
Physical Form	Solid	
SMILES	ClC1=NC(Cl)=NC=C1SC	
InChI	1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3	

Synthesis

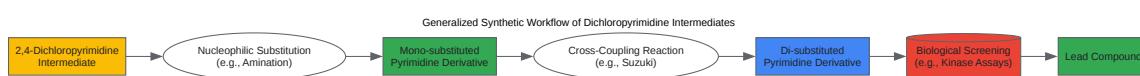
A specific, detailed experimental protocol for the synthesis of **2,4-Dichloro-5-(methylsulfanyl)pyrimidine** is not readily available in the surveyed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2,4-Dichloro-5-Methylthio-6-Thiocyanopyrimidine.[4] The proposed synthesis would likely start from a suitable pyrimidine precursor, such as 5-(methylsulfanyl)uracil, followed by chlorination.

Plausible Experimental Protocol: Chlorination of 5-(methylsulfanyl)uracil

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(methylsulfanyl)uracil in an excess of phosphorus oxychloride (POCl₃).
- Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield **2,4-Dichloro-5-(methylsulfanyl)pyrimidine**.

Disclaimer: This is a generalized protocol and would require optimization for yield and purity.


Applications in Drug Development and Signaling Pathways

Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[1] The dichloro-substituted pyrimidine core, in particular, serves as a versatile intermediate where the chlorine atoms can be selectively displaced by various nucleophiles to build molecular diversity.[5]

While specific biological activities or target-based assays for **2,4-Dichloro-5-(methylsulfanyl)pyrimidine** are not detailed in the available literature, its structural features suggest potential as an intermediate in the development of kinase inhibitors or other therapeutic agents. Pyrimidine-based compounds have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][6]

The general importance of pyrimidines in biological systems is well-established, as they are core components of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives often act as mimics of these natural bases to interfere with metabolic or signaling pathways.

Below is a generalized workflow illustrating the use of dichloropyrimidine intermediates in the synthesis of bioactive compounds.

[Click to download full resolution via product page](#)*Generalized workflow for dichloropyrimidine intermediates.*

Safety Information

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is classified as a hazardous substance.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H318: Causes serious eye damage	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on available safety data sheets and may not be exhaustive. Always consult the full safety data sheet before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 2,4-Dichloro-5-methylsulfanyl-pyrimidine 7401-98-1 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Technical Guide: 2,4-Dichloro-5-(methylsulfanyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295554#2-4-dichloro-5-methylsulfanyl-pyrimidine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com